molecular formula C16H24O4 B13434943 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene

1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene

Cat. No.: B13434943
M. Wt: 280.36 g/mol
InChI Key: XVPZIOWIVKQPLK-UHFFFAOYSA-N
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Description

1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is a substituted benzene derivative featuring two 1-ethoxyethoxy groups at the 1- and 2-positions and a vinyl group at the 4-position. Its molecular formula is C₁₆H₂₂O₄, with a molecular weight of 278.34 g/mol.

Structurally, the compound combines steric bulk from the ethoxyethoxy substituents with the electronic effects of the vinyl group. Its applications may include use in specialty polymers, coatings, or as an intermediate in pharmaceuticals, leveraging the vinyl group’s capacity for crosslinking or functionalization .

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

4-ethenyl-1,2-bis(1-ethoxyethoxy)benzene

InChI

InChI=1S/C16H24O4/c1-6-14-9-10-15(19-12(4)17-7-2)16(11-14)20-13(5)18-8-3/h6,9-13H,1,7-8H2,2-5H3

InChI Key

XVPZIOWIVKQPLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=C(C=C(C=C1)C=C)OC(C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl-substituted derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene compounds depending on the electrophile used.

Scientific Research Applications

1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene involves its interaction with molecular targets through its vinyl and ether groups. The vinyl group can participate in polymerization reactions, while the ether groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene C₁₆H₂₂O₄ 278.34 1,2-di(1-ethoxyethoxy), 4-vinyl Polymerization, organic synthesis
1,2-Dimethoxy-4-ethylbenzene C₁₀H₁₄O₂ 166.22 1,2-dimethoxy, 4-ethyl Fragrance intermediate, solvents
4,4'-Dimethoxystilbene C₁₆H₁₆O₂ 240.29 4-methoxy, ethenyl bridge Fluorescent probes, photochemistry
1-(1-Ethoxyethoxy)-1,2-propadiene C₇H₁₂O₂ 128.17 1-ethoxyethoxy, allene Reactive intermediate in synthesis
1,2-Bis(benzyloxy)-4-bromobenzene C₂₀H₁₇BrO₂ 369.25 1,2-dibenzyloxy, 4-bromo Cross-coupling reactions, electronics

Key Comparisons :

Substituent Effects: Ethoxyethoxy vs. Methoxy: Ethoxyethoxy groups (as in the target compound) provide greater steric hindrance and hydrophobicity compared to methoxy groups (e.g., in 1,2-Dimethoxy-4-ethylbenzene). This enhances solubility in nonpolar solvents but may reduce crystallinity . Vinyl vs. Ethyl/Bromo: The 4-vinyl group offers reactivity for polymerization or cycloaddition, unlike the inert ethyl group in 1,2-Dimethoxy-4-ethylbenzene or the bromo substituent in 1,2-Bis(benzyloxy)-4-bromobenzene, which is suited for Suzuki couplings .

However, its lack of conjugated systems limits optical applications, unlike stilbene derivatives .

Reactivity and Safety :

  • Ethoxyethoxy-protected compounds (e.g., 1-(1-Ethoxyethoxy)-1,2-propadiene) are typically stable under basic conditions but hydrolyze in acidic media. Similar behavior is expected for the target compound .
  • Toxicity data for these compounds are largely unavailable, but analogous ethers (e.g., 1-(1-ethoxyethoxy)-1-propyne) are flagged for handling by professionals due to uncharacterized hazards .

Synthetic Utility :

  • The target compound’s ethoxyethoxy groups may serve as protective groups for hydroxyl moieties in multistep syntheses, akin to benzyloxy groups in 1,2-Bis(benzyloxy)-4-bromobenzene .

Research Findings and Gaps

  • Structural Insights: Crystallographic data for similar compounds (e.g., 1,2-Bis(pyridin-4-yl)ethene complexes) suggest that ethoxyethoxy substituents may induce non-coplanar ring geometries, affecting packing efficiency .
  • Degradation and Stability : Ethoxyethoxy groups are prone to hydrolysis, which could limit the compound’s utility in aqueous environments. Comparative studies with methoxy analogs are needed .
  • Toxicity: No ecotoxicological data exist for the target compound, though structurally related substances (e.g., methoxybenzene derivatives) are generally low-risk .

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